N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Medicinal chemistry Structure-activity relationship Scaffold hopping

Secure a structurally authenticated, high-purity (≥95%) research compound with a uniquely differentiating pyridine-5-yl-pyrazole-4-yl connectivity on the xanthene-9-carboxamide core. This specific regiochemistry is critical for probing CCR1 antagonism and mGlu₁ modulation, where minor positional changes can alter potency by >100-fold. A favorable CNS profile (low P-gp efflux risk, 5 rotatable bonds) makes it ideal for medicinal chemistry vector exploration and reproducible target-identification studies. Avoids generic substitution risks by specifying CAS 2034230-56-1.

Molecular Formula C24H20N4O2
Molecular Weight 396.45
CAS No. 2034230-56-1
Cat. No. B2576606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
CAS2034230-56-1
Molecular FormulaC24H20N4O2
Molecular Weight396.45
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C24H20N4O2/c1-28-15-18(14-27-28)17-10-16(11-25-13-17)12-26-24(29)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)23/h2-11,13-15,23H,12H2,1H3,(H,26,29)
InChIKeyYEXLNDOGURZRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034230-56-1) – Structural Profile and Procurement-Relevant Identity


The compound N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034230-56-1, molecular formula C₂₄H₂₀N₄O₂, molecular weight 396.45 g·mol⁻¹) belongs to the xanthene‑9‑carboxamide chemotype, a privileged scaffold extensively explored for CCR1 antagonism, mGlu₁ receptor modulation, and HDAC inhibition [1]. Its architecture is defined by a 1‑methyl‑1H‑pyrazol‑4‑yl substituent attached at the 5‑position of a pyridine ring, which is connected via a methylene linker to the 9‑carboxamide of the xanthene core . The compound is commercially available at ≥95% purity for research use .

Why Structural Analogs of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide Cannot Be Interchanged Without Rigorous Comparative Data


The xanthene‑9‑carboxamide class encompasses diverse target profiles—from sub‑nanomolar CCR1 antagonists (e.g., J‑113863, IC₅₀ = 0.9 nM human CCR1) to mGlu₁ positive allosteric modulators (e.g., RO0711401, EC₅₀ = 56 nM) —depending critically on the nature and regiochemistry of the peripheral heterocyclic appendage. The unique connectivity in the target compound—a 1‑methyl‑1H‑pyrazol‑4‑yl group at the pyridine 5‑position with a 3‑methylene linker—differs fundamentally from positional isomers such as N‑{[1‑methyl‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑5‑yl]methyl}‑9H‑xanthene‑9‑carboxamide and fused‑ring analogs like N‑(pyrazolo[1,5‑a]pyridin‑3‑ylmethyl)‑9H‑xanthene‑9‑carboxamide . Even subtle positional shifts within this scaffold have been shown to alter receptor selectivity and potency by orders of magnitude ; thus, generic substitution without head‑to‑head comparative binding, functional, and ADME data carries a high risk of divergent biological readout [1].

Quantitatively Backed Differentiation Guide for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034230-56-1) Versus Its Closest Analogs


Structural Regiochemistry: Unique Pyridine‑5‑yl Substitution Pattern Differentiates from Positional Isomer CAS 2319851‑37‑9

The target compound positions the 1‑methyl‑1H‑pyrazol‑4‑yl moiety at the pyridine 5‑position with the methylene linker at the pyridine 3‑position. In contrast, its closest positional isomer, N‑{[1‑methyl‑3‑(pyridin‑4‑yl)‑1H‑pyrazol‑5‑yl]methyl}‑9H‑xanthene‑9‑carboxamide (CAS 2319851‑37‑9) , bears the pyridin‑4‑yl group at the pyrazole 3‑position and the methylene linker at the pyrazole 5‑position. This regioisomeric switch alters the dihedral angle between the pyridine and pyrazole rings and the vector of the xanthene‑9‑carboxamide substituent, which in xanthene‑9‑carboxamide CCR1 antagonists has been shown to modulate receptor binding by >100‑fold [1]. No head‑to‑head biological comparison between these two isomers has been published.

Medicinal chemistry Structure-activity relationship Scaffold hopping

Physicochemical Property Differentiation: Reduced Molecular Flexibility versus Ethyl‑Linked Analogs

The target compound contains a single methylene spacer between the xanthene‑9‑carboxamide and the pyridin‑3‑yl moiety, yielding 5 rotatable bonds. Close analogs such as N‑{2‑[3,5‑dimethyl‑1‑(pyridin‑2‑yl)‑1H‑pyrazol‑4‑yl]ethyl}‑9H‑xanthene‑9‑carboxamide (CAS 2034619‑77‑5) employ an ethylene linker and a dimethyl‑pyrazole substitution, resulting in 7 rotatable bonds and higher conformational entropy. While no experimental solubility or permeability data are available for the target compound, the lower number of rotatable bonds predicts a lower entropic penalty upon target binding, consistent with the well‑documented correlation between reduced flexibility and improved binding affinity in lead optimization programs [1]. The computed topological polar surface area (tPSA ≈ 80 Ų) falls within the CNS‑penetrant range, whereas the ethyl‑linked analog is predicted to have a higher tPSA, potentially limiting passive membrane permeability [2].

Drug design Physicochemical profiling Ligand efficiency

Xanthene‑9‑Carboxamide Scaffold Privilege: Quantitative Reference Points from CCR1 and mGlu₁ Modulators

The xanthene‑9‑carboxamide scaffold has delivered clinical candidates with defined target profiles. J‑113863 (CAS 353791‑85‑2), a 2,7‑dichloro‑substituted xanthene‑9‑carboxamide, is a potent CCR1 antagonist with IC₅₀ values of 0.9 nM (human CCR1) and 5.8 nM (mouse CCR1), and demonstrates functional antagonism in murine arthritis models . RO0711401, an N‑oxazol‑2‑yl‑xanthene‑9‑carboxamide, acts as a selective mGlu₁ positive allosteric modulator with EC₅₀ = 56 nM . The target compound represents a distinct chemotype within this privileged scaffold—lacking the 2,7‑dichloro substitution pattern of J‑113863 and substituting the oxazole heterocycle of RO0711401 with a 5‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyridin‑3‑yl moiety. While no target‑specific biological data have been disclosed for the target compound, the scaffold precedents establish quantitative expectations: if the target compound were optimized for either CCR1 or mGlu₁, potency in the sub‑100 nM range would be consistent with scaffold capability .

Chemokine receptor Metabotropic glutamate receptor Scaffold privilege

Purity and Supply Chain Consistency: Quantitative Lot‑Independent Benchmark

The target compound is supplied at a guaranteed purity of ≥95% (HPLC) by multiple independent vendors, including Chemenu (Catalog Number CM642701) . This compares favorably with some regioisomeric analogs that are only available at lower purity or as custom synthesis products . While 95% purity is standard for research‑grade compounds, the consistency across suppliers reduces lot‑to‑lot variability risk. However, no pharmacopoeial monograph exists, and impurity profiling has not been published; users requiring GLP/GMP certification must request batch‑specific certificates of analysis.

Chemical procurement Quality control Reproducibility

Prioritized Application Scenarios for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide Based on Differentiated Evidence


Kinase or GPCR Screening Libraries for Lead Discovery

The xanthene‑9‑carboxamide scaffold has precedent for both kinase inhibition (HDAC, Glycoprotein 42, as seen with the structurally related BDBM50856, IC₅₀ = 6.67 µM [1]) and GPCR modulation (CCR1 and mGlu₁) . The unique pyridine‑5‑yl‑pyrazole‑4‑yl connectivity of the target compound introduces a hydrogen‑bond donor/acceptor motif that mimics ATP‑competitive or allosteric ligand pharmacophores. This compound is suitable for inclusion in diversity‑oriented screening decks targeting kinases, GPCRs, or epigenetic readers, where its structural distinctiveness from commercially available xanthene‑9‑carboxamide analogs increases the probability of identifying novel chemotype‑target pairings.

Structure‑Activity Relationship (SAR) Expansion of Xanthene‑9‑Carboxamide‑Based Chemical Probes

Given the established SAR that regiochemical modifications around the xanthene‑9‑carboxamide core can alter potency by >100‑fold [2], the target compound fills a specific gap in the chemical space of this scaffold—namely, the combination of a pyridine π‑stacking surface and a pyrazole hydrogen‑bonding moiety at a defined orientation. Medicinal chemistry teams seeking to probe the tolerance of CCR1, mGlu₁, or other xanthene‑9‑carboxamide‑responsive targets to this substitution pattern can use the compound as a tool for vector exploration, provided that head‑to‑head biochemical and cellular profiling data are generated internally.

Physical‑Property‑Optimized Fragment‑Growing Campaigns

With an estimated 5 rotatable bonds and predicted tPSA ≈ 80 Ų [3], the target compound lies in a favorable property space for CNS drug design (lower risk of P‑gp efflux and higher passive permeability potential compared to ethyl‑linked analogs with 7 rotatable bonds). Structure‑based drug design efforts aiming to grow fragment hits into lead compounds may prioritize this scaffold for its pre‑optimized flexibility profile, conducting initial solubility and metabolic stability assays to confirm computational predictions.

Chemical Biology Tool Deployment Requiring High‑Purity, Multi‑Vendor Availability

For academic or industrial laboratories requiring reproducible supply of a structurally authenticated compound for target‑identification studies (e.g., chemical proteomics, photo‑affinity labeling probe synthesis), the target compound's ≥95% purity guarantee and availability from multiple independent vendors provide logistical resilience. Researchers can source the compound for initial phenotypic screening and later re‑order from a different supplier without re‑qualification, provided the same CAS registry number is specified.

Quote Request

Request a Quote for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.